molecular formula C13H14N2O4 B186965 4-(diethylamino)-3-nitro-2H-chromen-2-one CAS No. 50527-31-6

4-(diethylamino)-3-nitro-2H-chromen-2-one

Cat. No.: B186965
CAS No.: 50527-31-6
M. Wt: 262.26 g/mol
InChI Key: ZFKKSGSQPHNBNR-UHFFFAOYSA-N
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Description

4-(diethylamino)-3-nitro-2H-chromen-2-one is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The 4-diethylamino-3-nitro derivative of coumarin is particularly interesting due to its unique chemical structure and properties, which make it useful in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives, including 4-diethylamino-3-nitro-coumarin, typically involves several key reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For the specific synthesis of 4-diethylamino-3-nitro-coumarin, the following steps are generally involved:

    Nitration: Introduction of the nitro group into the coumarin structure.

    Alkylation: Introduction of the diethylamino group at the 4-position.

Industrial Production Methods

Industrial production of coumarin derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, such as sulfuric acid, trifluoroacetic acid, and zeolites, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-diethylamino-3-aminocoumarin .

Scientific Research Applications

4-(diethylamino)-3-nitro-2H-chromen-2-one, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of coumarin, 4-diethylamino-3-nitro-, involves its interaction with various molecular targets. The compound’s fluorescence properties make it useful in imaging and detection applications. It can bind to specific proteins and enzymes, altering their activity and providing insights into their function . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(diethylamino)-3-nitro-2H-chromen-2-one, stands out due to its unique combination of a diethylamino group and a nitro group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to undergo various chemical reactions make it a versatile compound in research and industry .

Properties

CAS No.

50527-31-6

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

4-(diethylamino)-3-nitrochromen-2-one

InChI

InChI=1S/C13H14N2O4/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3

InChI Key

ZFKKSGSQPHNBNR-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

50527-31-6

solubility

39.3 [ug/mL]

Origin of Product

United States

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